human urocortin 1 peptide sequence and molecular weight
human urocortin 1 peptide sequence and molecular weight
An In-Depth Technical Guide to Human Urocortin 1 (UCN1): Sequence, Molecular Weight, and Core Methodologies
Abstract
Urocortin 1 (UCN1) is a 40-amino acid neuropeptide and a key member of the corticotropin-releasing factor (CRF) family. It plays a pivotal role in mediating physiological responses to stress, with significant involvement in cardiovascular function, appetite regulation, and anxiety. As a high-affinity ligand for both CRF receptor types 1 and 2 (CRFR1 and CRFR2), UCN1 is a subject of intense research for its therapeutic potential.[1][2][3] This guide provides a comprehensive technical overview of human UCN1, detailing its molecular structure, physicochemical properties, and the core experimental workflows required for its study. It is intended for researchers, scientists, and drug development professionals engaged in endocrinology, neuroscience, and cardiovascular research.
Molecular Profile of Human Urocortin 1
Precursor Protein and Post-Translational Processing
Human UCN1 is initially synthesized as a 124-amino acid precursor protein, prepro-urocortin.[4][5] The gene encoding this precursor is located on human chromosome 2.[5][6] The generation of the mature, biologically active 40-amino acid peptide requires precise post-translational processing. This involves proteolytic cleavage at a dibasic Arg-Arg site (positions 81-82 of the precursor) to release the C-terminal peptide.[3][5]
A critical subsequent step is C-terminal amidation. The precursor sequence contains a Gly-Lys motif immediately following the final Valine residue of the mature peptide.[6] The Glycine residue serves as the amide donor, a common mechanism in peptide biosynthesis, resulting in a C-terminal amide (-NH2). This amidation is essential for the peptide's stability and its ability to bind with high affinity to its cognate receptors.
Primary Amino Acid Sequence
The mature human UCN1 peptide is composed of 40 amino acids. Its sequence is highly conserved among mammals, with human and rat UCN1 sharing 95% identity.[3][6][7] This high degree of conservation underscores its fundamental biological importance.
| Sequence Format | Human Urocortin 1 Sequence |
| Full Sequence | Asp-Asn-Pro-Ser-Leu-Ser-Ile-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Thr-Leu-Leu-Glu-Leu-Ala-Arg-Thr-Gln-Ser-Gln-Arg-Glu-Arg-Ala-Glu-Gln-Asn-Arg-Ile-Ile-Phe-Asp-Ser-Val-NH₂ |
| One-Letter Code | DNPSLSIDLTFHLLRTLLELARTQSQRERAEQNRIIFDSV-NH₂[7][8] |
Physicochemical Properties
The precise molecular weight and formula are fundamental parameters for the accurate synthesis, purification, and quantification of UCN1.
Molecular Weight and Formula
The theoretical molecular weight of human UCN1 is calculated based on its amino acid composition and the C-terminal amidation. Commercial suppliers and databases consistently report this value, which is essential for experimental validation via mass spectrometry.
| Property | Value | Source |
| Molecular Weight | ~4696.3 g/mol | [7][8][9][10] |
| Molecular Formula | C₂₀₄H₃₃₇N₆₃O₆₄ | [7][8][9][10] |
| CAS Number | 176591-49-4 | [8][9] |
Biological Activity and Signaling Pathway
UCN1 exerts its biological effects by binding to and activating two principal types of G-protein coupled receptors (GPCRs): CRFR1 and CRFR2. While it binds both with high affinity, it is often considered the primary endogenous ligand for CRFR2.[1][2]
Upon binding, the UCN1-receptor complex activates the associated Gsα subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[5][11][12] Activated PKA then phosphorylates a multitude of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), to modulate gene expression and elicit a cellular response.[5] This canonical signaling pathway is central to the function of UCN1.
Core Experimental Workflow: Synthesis to Verification
The production and validation of UCN1 for research purposes involve a multi-step process encompassing chemical synthesis, purification, and molecular weight confirmation.
Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing UCN1. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[13][14] The Fmoc/tBu strategy is most common.
-
Rationale: SPPS allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts by simple washing, greatly simplifying the synthesis of a 40-residue peptide.[14]
-
Methodology:
-
Resin Selection & Swelling:
-
First Amino Acid Loading: The C-terminal amino acid (Valine) is pre-loaded onto the Rink Amide resin.
-
Deprotection:
-
Remove the N-terminal Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF for 15-30 minutes.[15]
-
Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid in the sequence (Serine) using a coupling reagent (e.g., HBTU/HCTU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[15]
-
Monitor coupling completion using a qualitative method like the Kaiser (ninhydrin) test.[13]
-
-
Chain Elongation: Repeat the deprotection (Step 3) and coupling (Step 4) cycles for each amino acid in the sequence, from C-terminus to N-terminus.
-
Final Deprotection: After the final amino acid (Aspartic acid) is coupled, perform a final Fmoc deprotection step.
-
Protocol: Cleavage and Deprotection
This step simultaneously cleaves the completed peptide from the resin and removes the acid-labile side-chain protecting groups from the amino acids.
-
Rationale: A strong acid cocktail is required to break the resin linkage and all side-chain protecting groups. "Scavengers" are included to trap the highly reactive cationic species generated during deprotection, preventing modification of sensitive residues like Trp, Met, or Cys (though UCN1 lacks these).
-
Methodology:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) .[15]
-
Add the cleavage cocktail to the resin and incubate at room temperature with occasional stirring for 2-3 hours.
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol: Reversed-Phase HPLC (RP-HPLC) Purification
The crude peptide product contains deletion sequences and other impurities, necessitating purification. RP-HPLC is the gold standard for this purpose.[18]
-
Rationale: RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.[19][20]
-
Methodology:
-
Solvent Preparation:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a water/ACN mixture. Filter the sample through a 0.22 µm syringe filter.[19]
-
Chromatography:
-
Equilibrate a semi-preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% B over 60 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should represent the full-length UCN1 peptide.
-
Purity Analysis: Analyze small aliquots of the collected fractions on an analytical C18 column to confirm purity (>95%). Pool the pure fractions and lyophilize to obtain a fluffy white powder.[20]
-
Protocol: MALDI-TOF Mass Spectrometry Verification
The final and most critical step is to confirm the identity of the purified peptide by verifying its molecular weight. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and accurate method for this.[22][23]
-
Rationale: MALDI-TOF MS measures the mass-to-charge ratio (m/z) of an analyte. The peptide is co-crystallized with a UV-absorbing matrix. A laser desorbs and ionizes the sample, and the ions "fly" through a tube to a detector. The time of flight is directly proportional to the ion's m/z, allowing for precise mass determination.[22]
-
Methodology:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) , in a solvent of 50% acetonitrile / 0.1% TFA.[24][25]
-
Sample Spotting:
-
On a stainless steel MALDI target plate, mix 1 µL of the purified peptide solution (~5-10 pmol/µL) with 1 µL of the matrix solution.[26]
-
Allow the spot to air-dry completely, forming a co-crystal of the peptide and matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Fire the nitrogen laser at the sample spot.
-
Acquire the mass spectrum in reflectron mode for higher accuracy, typically over a mass range of 700–5000 m/z.[24]
-
-
Data Analysis: The resulting spectrum should show a prominent peak corresponding to the singly protonated ion [M+H]⁺ of UCN1. The measured m/z value should match the theoretical molecular weight (4696.3) within a small margin of error (typically < 0.1%).
-
Conclusion
Human Urocortin 1 is a neuropeptide of significant scientific interest due to its central role in the stress axis and its therapeutic potential. A thorough understanding of its molecular characteristics—from its precursor processing and primary sequence to its precise molecular weight—is foundational for any research or development effort. The workflows detailed herein for solid-phase synthesis, HPLC purification, and mass spectrometry verification represent the standard, validated methodologies required to produce and characterize high-quality UCN1 for experimental use, ensuring both the integrity and reproducibility of scientific findings.
References
-
Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191-197. URL: [Link]
-
Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central. URL: [Link]
-
Frederick, J. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies. Retrieved from [Link]
-
Reid, G. E., & Simpson, R. J. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.12. URL: [Link]
-
Bio-protocol. (n.d.). Peptide analysis by MALDI-ToF MS. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Quantitative Determination of Peptides Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Letters. URL: [Link]
-
Meimaridou, E., et al. (2013). Urocortin stimulates the ERK1/2 signaling pathway and the proliferation of HeLa cells via CRF receptor 1. The FEBS Journal, 280(4), 1071-1082. URL: [Link]
-
Gonzalez-Rey, E., et al. (2012). Urocortin 1 modulates immunosignaling in a rat model of colitis via corticotropin-releasing factor receptor 2. American Journal of Physiology-Gastrointestinal and Liver Physiology, 302(1), G123-G134. URL: [Link]
-
Brar, B. K. (2005). Signalling pathways involved in urocortin induced positive inotropism in heart. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Urocortin. Retrieved from [Link]
-
UniProt. (n.d.). UCN - Urocortin - Homo sapiens (Human). Retrieved from [Link]
-
Faught, K. L., & Seeley, R. J. (2019). Urocortins in the mammalian endocrine system. Journal of Endocrinology, 243(2), R29-R42. URL: [Link]
-
RCSB PDB. (n.d.). 2RMF: Human Urocortin 1. Retrieved from [Link]
-
Vale, W. W., et al. (2004). Physiology, pharmacology, and therapeutic relevance of urocortins in mammals: ancient CRF paralogs. Peptides, 25(10), 1733-1748. URL: [Link]
-
Donaldson, C. J., et al. (1996). Cloning and Characterization of Human Urocortin. Endocrinology, 137(5), 2167-2170. URL: [Link]
-
SciSpace. (1996). Cloning and Characterization of Human Urocortin. Endocrinology. URL: [Link]
-
Takahashi, K. (2011). Distribution of Urocortins and Corticotropin-Releasing Factor Receptors in the Cardiovascular System. International Journal of Endocrinology, 2011, 284617. URL: [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
Nishikubo, T., et al. (2002). Expression of Urocortin and Corticotropin-Releasing Factor Receptor Subtypes in the Human Heart. The Journal of Clinical Endocrinology & Metabolism, 87(1), 346-351. URL: [Link]
-
Al-Masri, M., & Albericio, F. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100806. URL: [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. URL: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. URL: [Link]
Sources
- 1. Urocortin - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. uniprot.org [uniprot.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. shop.bachem.com [shop.bachem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
- 21. agilent.com [agilent.com]
- 22. pcl.tamu.edu [pcl.tamu.edu]
- 23. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
